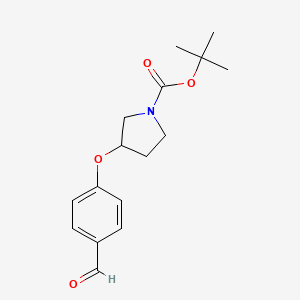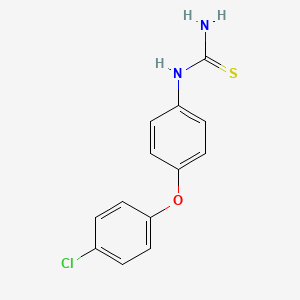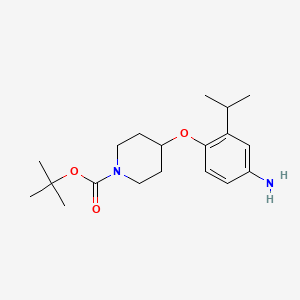
3-乙基氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylazetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where an ethyl group is attached to the third carbon atom of the ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
科学研究应用
3-Ethylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of 3-ethylazetidine may involve scalable methods such as the electrocatalytic intramolecular hydroamination of allylic sulfonamides, which provides azetidines in good yields . This method leverages cobalt catalysis and electricity to enable regioselective generation of key intermediates.
化学反应分析
Types of Reactions: 3-Ethylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert 3-ethylazetidine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of 3-ethylazetidine.
Reduction: Ethylamine derivatives.
Substitution: Various N-substituted azetidines.
作用机制
The mechanism of action of 3-ethylazetidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ring strain in 3-ethylazetidine facilitates its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
Azetidine: The parent compound, lacking the ethyl group, is less sterically hindered and exhibits different reactivity.
3-Methylazetidine: Similar to 3-ethylazetidine but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
Uniqueness of 3-Ethylazetidine: 3-Ethylazetidine stands out due to the presence of the ethyl group, which influences its steric and electronic properties. This modification can enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
3-ethylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFTVJRCUPIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614758 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-47-4 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 3-bromo-3-ethylazetidine a versatile building block in organic synthesis?
A1: 3-Bromo-3-ethylazetidine serves as a highly versatile precursor for a wide range of functionalized azetidines. This is due to the reactivity of the bromine atom, which can be easily substituted with various nucleophiles. The research demonstrates successful synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines from the parent compound [, ]. This flexibility allows for the creation of diverse azetidine derivatives with potentially valuable properties.
Q2: How can 3-ethylideneazetidines be synthesized from 3-bromo-3-ethylazetidine?
A2: The research highlights a convenient method for synthesizing 3-ethylideneazetidines using 3-bromo-3-ethylazetidines as precursors [, ]. While the specific reaction conditions are not detailed in the abstracts, this approach offers a pathway to access a new class of azetidine building blocks. These 3-ethylideneazetidines can further serve as starting materials for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks.
Q3: Beyond substitution reactions, are there other applications of 3-azidoazetidines in organic synthesis?
A3: Yes, the research showcases the thermal rearrangement of N-carboethoxy-3-azido-3-ethylazetidine (3) at high temperatures leading to the formation of a cyclic imine []. Additionally, reacting N-triflylazetidin-3-one with sodium azide under specific conditions unexpectedly yielded a substituted oxazole []. These findings highlight the potential of 3-azidoazetidines to access diverse heterocyclic structures through rearrangements and ring transformations.
Q4: What analytical techniques were crucial for confirming the structures of novel azetidine derivatives?
A4: While the abstracts do not provide specific details on all characterization techniques used, they do mention the use of X-ray crystallography to unequivocally determine the structure of a substituted oxazole derived from a 3-azidoazetidine precursor []. This emphasizes the importance of advanced analytical methods in confirming the structures of novel compounds synthesized through these reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














